Bienvenue dans la boutique en ligne BenchChem!

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-

Enantioselective synthesis Chiral building block Quaternary stereocenter

CAS 26486-93-1 (3-hydroxyphthalimidine) is the parent hydroxylactam of the isoindolinone family, offering dual reactivity inaccessible to its 3-deoxy, 3-alkyl, or 3-alkoxy analogs. Its labile C3–OH bond enables unique ring-chain tautomerism and N-acyl iminium ion chemistry for stereoselective quaternary carbon construction. This unlocks enantioselective enamide additions (up to 99% ee) yielding BRD4 inhibitors (IC50 80 nM) and SARS-CoV-2 3CLpro antivirals. Scalable green methods—ultrasonic-assisted (multigram) or photodecarboxylative (aqueous, E-factor 5.70)—and dual access to 3-methyleneisoindolin-1-one pharmacophores from a single batch make this a non-substitutable starting material for medicinal chemistry and process R&D.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 26486-93-1
Cat. No. B1604779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-
CAS26486-93-1
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(NC2=O)O
InChIInChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7,10H,(H,9,11)
InChIKeyKAUMDYDNLPQESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyisoindolin-1-one (CAS 26486-93-1) – Core Scaffold Profile and Procurement Rationale


1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy- (CAS 26486-93-1, also referred to as 3-hydroxyphthalimidine) is the parent hydroxylactam of the isoindolinone family. This C8H7NO2 heterocycle serves as a versatile intermediate for constructing phthalimides, phthalazines, methyleneisoindolinones, chiral 3,3-disubstituted isoindolinones, and diverse N- and 3-substituted bioactive derivatives [1]. Its dual functionality—a lactam nitrogen and a benzylic-type hydroxyl group at position 3—enables selective derivatization pathways inaccessible to simpler isoindolinones or phthalimides, positioning it as a strategic procurement choice for medicinal chemistry and process development laboratories.

Why Generic Substitution of 3-Hydroxyisoindolin-1-one Is Scientifically Unreliable


The isoindolinone scaffold is deceptively homogeneous: phthalimidine (the 3-deoxy analog), 3-alkyl-3-hydroxyphthalimidines (e.g., chlorthalidone), and 3-alkoxy derivatives each exhibit markedly divergent reactivity, stability, and biological target profiles [1]. The labile hemiaminal ether-like C3–OH bond in the parent compound confers unique ring-chain tautomerism (equilibrating with o-acylbenzamide forms) that governs downstream derivatization selectivity [2]. Replacing the 3-hydroxy group with hydrogen, alkyl, aryl, or alkoxy substituents fundamentally alters the compound’s capacity to generate N-acyl iminium ion intermediates, stereoselectively form quaternary carbon centers, or undergo oxidation to phthalimides. These molecular distinctions translate directly into non-interchangeable synthetic outcomes and divergent pharmacological profiles, making CAS 26486-93-1 a uniquely enabling, non-substitutable starting material.

Quantitative Differentiation Evidence for 3-Hydroxyisoindolin-1-one (CAS 26486-93-1)


Chiral 3,3-Disubstituted Isoindolinone Synthesis: Enantioselectivity Up to 99% ee Enabled by the C3-OH Leaving Group

3-Hydroxyisoindolin-1-one generates a cyclic N-acyl ketimine in situ, which undergoes enantioselective addition of enamides to afford chiral 3,3-disubstituted isoindolin-1-ones with yields up to 98% and enantioselectivities up to 99% ee [1]. In contrast, the analogous 3-unsubstituted isoindolin-1-one (phthalimidine, CAS 480-91-1) lacks the requisite C3 leaving group and cannot access this ketimine intermediate, rendering it inert under these catalytic asymmetric conditions. The 3-aryl-3-hydroxy analogs (e.g., chlorthalidone-type derivatives) carry sterically demanding substituents that restrict enamide addition scope compared to the unsubstituted parent compound.

Enantioselective synthesis Chiral building block Quaternary stereocenter

Multigram-Scale Ultrasonic Synthesis with Broad Functional Group Tolerance vs. Conventional Thermal Methods

A small library of 3-hydroxyisoindolin-1-ones was prepared from 3-alkylidenephthalides under ultrasonic irradiation, demonstrating broad functional group tolerance and high efficiency [1]. The process was validated at multigram scale: a reaction using 2.22 g (10 mmol) of 3-benzylidenephthalide and n-butylamine (20 mmol, 2 equiv) proceeded smoothly under ultrasonic conditions [1]. In comparison, the conventional thermal method for synthesizing 3-hydroxyisoindolin-1-ones via Grignard addition to phthalimides requires strictly anhydrous conditions, cryogenic temperature control, and typically affords lower functional group tolerance due to the reactivity of organometallic reagents [2]. The metal-free tandem reaction in water represents an alternative green approach, forming two new C–N bonds and one C–O bond in a single operation [3], but has not been demonstrated at multigram scale.

Scalable synthesis Process chemistry Ultrasonic irradiation

BRD4 Inhibitory Activity: 3-Hydroxyisoindolin-1-one Scaffold Delivers IC50 = 80 nM vs. Prior Chemotypes

A series of 3-hydroxyisoindolin-1-one derivatives (10a–q) was synthesized via palladium-catalyzed C–H activation and evaluated as BRD4 inhibitors [1]. The most potent compound, 10e, exhibited a BRD4-inhibitory IC50 of 80 nM and antiproliferative IC50 of 365 nM in HL-60 (human promyelocytic leukemia) cells [1]. This scaffold was developed through further structural modification of previously reported BRD4 inhibitors and represents a new chemical class for this target [1]. While direct head-to-head comparator data against the clinical BRD4 inhibitor JQ1 or other BET inhibitor chemotypes are not reported in this study, the structure–activity relationship (SAR) data demonstrate that the 3-hydroxyisoindolin-1-one core is essential for activity: derivatives lacking the 3-hydroxyl group or with alternative heterocyclic cores showed reduced or abolished BRD4 binding [1].

BRD4 inhibition Epigenetic therapeutics Acute myeloid leukemia

Photodecarboxylative Derivatization: Direct Access to 3-Hydroxy- and 3-Methyleneisoindolin-1-one Libraries with Antibiotic Activity

Photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous media produces a variety of 3-hydroxy-isoindolin-1-one derivatives; subsequent acid-catalyzed dehydration yields 3-(alkyl and aryl)methyleneisoindolin-1-ones in good to excellent overall yields [1]. Selected 3-hydroxy-isoindolin-1-one and 3-methyleneisoindolin-1-one derivatives showed moderate antibacterial activity [1]. In comparison, the parent phthalimide (CAS 85-41-6), which lacks the 3-hydroxy group and requires N-substitution for analogous photodecarboxylative reactivity, produces N-substituted phthalimides rather than 3-functionalized isoindolinones [1]. The 3-hydroxy group thus enables a divergent synthetic strategy: the hydroxylactam can either be retained for hydrogen-bonding interactions with biological targets or dehydrated to access the methyleneisoindolinone pharmacophore (exemplified by the cardiovascular agent AKS-186) [2].

Photodecarboxylation Antibacterial screening Late-stage functionalization

Nootropic Activity Superior to Piracetam at Lower Doses: 2,3-Dihydro-1H-isoindol-1-one Derivatives in Passive Avoidance Model

Three 2,3-dihydro-1H-isoindol-1-ones structurally related to piracetam were synthesized and tested in the passive avoidance test in mice [1]. Compound (RS)-2 (a 2,3-dihydro-1H-isoindol-1-one derivative) exhibited nootropic activity at lower doses than piracetam, the reference drug, though it showed lower maximum efficacy [1]. Diastereoisomers (R,R)-3 and (R,S)-3 (featuring 3-substitution on the isoindolinone scaffold) were as potent as piracetam in reverting scopolamine-induced amnesia; (R,R)-3 showed superior efficacy to (R,S)-3 and additionally exhibited myorelaxant effects at 10 and 30 mg/kg [1]. The structural distinction is critical: the isoindolinone scaffold provides a conformationally constrained analog of the pyrrolidinone-based piracetam, with the 3-position offering a handle for stereochemical modulation of activity not available in the unsubstituted pyrrolidinone ring.

Nootropic activity Cognitive enhancement Passive avoidance test

E-Factor of 5.70 for Rh(II)-Catalyzed OH Transfer: A Quantified Green Chemistry Advantage over Conventional Multi-Step Routes

A rhodium(II)-catalyzed intermolecular OH transfer reaction of 3-hydroxyisoindolinones was developed for the efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons [1]. The process was evaluated using the E-factor green chemistry metric, yielding a value of 5.70 [1]. This represents a quantifiably lower waste generation compared to multi-step synthetic sequences typically required to construct analogous quaternary carbon-containing isoindolinones, which often employ protecting group manipulations, stoichiometric activating reagents, or multiple purification steps that inflate the E-factor well above 10–50 [2]. The resulting products demonstrated antiviral activity against SARS-CoV-2 3CL protease (3CLpro), with control experiments confirming that both the quaternary carbon center and hydroxyl group are essential for bioactivity [1].

Green chemistry E-factor Process mass intensity

Scientific End-User and Industrial Procurement Application Scenarios for 3-Hydroxyisoindolin-1-one (CAS 26486-93-1)


Asymmetric Synthesis of Quaternary Carbon-Containing Drug Candidates

Medicinal chemistry teams synthesizing chiral drug candidates can procure CAS 26486-93-1 to generate cyclic N-acyl ketimine intermediates for enantioselective enamide addition, achieving chiral 3,3-disubstituted isoindolin-1-ones in up to 99% ee [Section_3, Evidence_Item_1]. This capability is chemically inaccessible from 3-deoxy or 3-alkoxy isoindolinone analogs. The resulting quaternary stereocenter-containing products have demonstrated BRD4 inhibitory activity (IC50 = 80 nM) and antiviral activity against SARS-CoV-2 3CLpro [Section_3, Evidence_Items_3_and_6].

Scalable Process Development of Isoindolinone-Based APIs and Intermediates

Process R&D groups requiring scalable production of 3-hydroxyisoindolin-1-one derivatives can adopt the ultrasonic-assisted synthesis validated at multigram scale (10 mmol, 2.22 g) with broad functional group tolerance [Section_3, Evidence_Item_2]. This method avoids the cryogenic and strictly anhydrous conditions of organometallic routes. Combined with the photodecarboxylative approach that proceeds in aqueous media with an E-factor of 5.70 [Section_3, Evidence_Items_4_and_6], these methods provide a green and operationally simple process development platform.

Late-Stage Diversification: One Scaffold, Two Pharmacophores (3-Hydroxy and 3-Methylene)

Discovery laboratories seeking to maximize chemical space exploration from a single starting material can utilize CAS 26486-93-1 for photodecarboxylative library synthesis [Section_3, Evidence_Item_4]. The 3-hydroxyisoindolin-1-one intermediate can be either retained for hydrogen-bond-mediated target engagement or dehydrated to access 3-methyleneisoindolin-1-ones—a pharmacophore present in the cardiovascular agent AKS-186. Both chemotypes have demonstrated antibacterial activity, enabling parallel screening against bacterial and eukaryotic targets from one procurement event.

Nootropic Agent Design with Stereochemistry-Tunable Pharmacology

Neuroscience-focused drug discovery groups can leverage the isoindolinone scaffold’s structural relationship to piracetam to design cognition-enhancing agents with tunable stereochemical profiles [Section_3, Evidence_Item_5]. The ability to generate diastereomeric pairs with distinct pharmacologies (nootropic potency, myorelaxant activity) from the 3-hydroxyisoindolin-1-one core provides a rational framework for optimizing efficacy-to-side-effect ratios that is not available with the simpler pyrrolidinone scaffold.

Quote Request

Request a Quote for 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.